molecular formula C18H17NO2S B230249 4-ethyl-N-(1-naphthyl)benzenesulfonamide

4-ethyl-N-(1-naphthyl)benzenesulfonamide

Cat. No.: B230249
M. Wt: 311.4 g/mol
InChI Key: ZTQRIEJTRZORCJ-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, having been a key component in the development of a wide range of therapeutic agents. rsc.org Since the discovery of the antibacterial properties of the sulfonamide-containing dye, Prontosil, this scaffold has been integral to the creation of "sulfa drugs." rsc.org The versatility of the sulfonamide moiety allows for its incorporation into molecules targeting a diverse set of biological pathways, leading to applications beyond antimicrobials. rsc.org

Modern research has expanded the role of sulfonamide derivatives to include treatments for a variety of conditions such as cancer, inflammatory diseases, and neurological disorders. rsc.org They are known to act as inhibitors for various enzymes, a prominent example being carbonic anhydrases. rsc.org The ability to easily modify the structure at different sites allows for the development of compounds with multi-target properties, enhancing their therapeutic potential. rsc.org

Research Landscape of Naphthyl-Substituted Benzenesulfonamide (B165840) Analogs

The incorporation of a naphthalene (B1677914) ring into the benzenesulfonamide structure introduces a larger, more rigid, and lipophilic component, which can significantly influence the compound's biological activity. Research on N-(1-naphthyl)benzenesulfonamide, a close structural relative to the title compound, has provided insights into the crystallographic and structural properties of this class of molecules. nih.govnih.gov Studies have detailed its molecular geometry, including bond lengths and angles, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov

Furthermore, research into other naphthyl-substituted sulfonamide derivatives has explored their potential as therapeutic agents. For instance, certain analogs have been investigated for their antimicrobial properties. The naphthalene moiety is often explored for its potential to enhance the biological efficacy of the parent sulfonamide.

Academic Research Focus for 4-ethyl-N-(1-naphthyl)benzenesulfonamide

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of academic investigation. The primary focus would likely be on its synthesis, characterization, and the evaluation of its biological activity, drawing comparisons with its unsubstituted and other substituted analogs.

Synthesis and Characterization: The most probable synthetic route to this compound would involve the reaction of 4-ethylbenzenesulfonyl chloride with 1-naphthylamine. orgsyn.orgprepchem.com 4-Ethylbenzenesulfonyl chloride itself can be synthesized from ethylbenzene. prepchem.com

A key area of research would be the full characterization of the resulting compound. This would include determining its melting point, and obtaining spectroscopic data such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy to confirm its structure. X-ray crystallography could be employed to determine its solid-state structure, providing valuable data on bond lengths, bond angles, and intermolecular interactions, which could then be compared to the known structure of N-(1-naphthyl)benzenesulfonamide. nih.govnih.gov

Predicted Physicochemical Properties: The introduction of the 4-ethyl group onto the benzene (B151609) ring is expected to influence the physicochemical properties of the molecule, such as its solubility, lipophilicity (logP), and electronic properties, when compared to the unsubstituted N-(1-naphthyl)benzenesulfonamide. These properties are crucial in determining the compound's potential as a drug candidate.

Potential Biological Activity: Given the broad spectrum of biological activities exhibited by sulfonamide derivatives, research would likely explore the potential of this compound as an antimicrobial, anticancer, or enzyme inhibitory agent. The presence of the naphthyl group, in conjunction with the ethyl substituent, could modulate the compound's binding affinity to various biological targets. For example, some N-arylbenzenesulfonamides have been identified as inhibitors of enzymes like ATP-citrate lyase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-ethyl-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C18H17NO2S/c1-2-14-10-12-16(13-11-14)22(20,21)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-13,19H,2H2,1H3

InChI Key

ZTQRIEJTRZORCJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Structural Characterization and Solid State Analysis of 4 Ethyl N 1 Naphthyl Benzenesulfonamide Analogs

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and detailing the molecular structure of sulfonamide analogs.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is employed to identify the functional groups present in a molecule by measuring the vibrations of its bonds. In sulfonamides, characteristic vibrational bands provide clear evidence of the key structural motifs.

The FT-IR spectra of sulfonamide analogs exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. researchgate.net These typically appear in the regions of 1380-1320 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is generally observed at lower frequencies, around 960-900 cm⁻¹. researchgate.net The N-H stretching vibration of the sulfonamide group gives rise to a band in the 3300-3200 cm⁻¹ region; a shift to lower frequencies (red-shift) in the solid state can indicate the presence of hydrogen bonding. nih.govnih.gov Other notable bands include those for C-H stretching of the aromatic and alkyl groups, and C=C stretching within the aromatic rings. mdpi.com

Table 2: Characteristic FT-IR Absorption Frequencies for Sulfonamide Analogs This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3104 - 3046
S=O Asymmetric Stretching ~1333
S=O Symmetric Stretching ~1159
S-N Stretching ~929

Data compiled from studies on related sulfonamide structures. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of a molecule by measuring its mass-to-charge ratio to several decimal places. For example, the HRMS analysis of a related analog, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, confirmed its molecular formula by matching the calculated mass of the deprotonated molecule [M-H]⁻ (458.1544) with the experimentally found mass (458.1556). mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) on another analog, ethyl 4-(naphthalene-1-sulfonamido)benzoate, showed a molecular ion peak [M]⁺ at m/z 355, consistent with its expected molecular weight. mdpi.com

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise details on bond lengths, angles, and the spatial arrangement of atoms.

Molecular Conformation, Torsion Angles, and Dihedral Angles

The conformation of sulfonamides is largely defined by the torsion angles around the S-N bond. researchgate.net Studies on N-(1-Naphthyl)benzenesulfonamide, a close analog lacking only the ethyl group, reveal a twisted conformation. nih.gov The C—SO₂—NH—C torsion angle in this analog was determined to be -70.1°. nih.gov This non-planar arrangement is a common feature in sulfonamides and is influenced by steric and electronic factors. acs.org

The relative orientation of the aromatic rings is described by the dihedral angle. In N-(1-Naphthyl)benzenesulfonamide, the dihedral angle between the planes of the naphthyl and benzene (B151609) rings is 34.67°. nih.gov This orientation minimizes steric hindrance while allowing for potential intramolecular and intermolecular interactions. The flexibility around the sulfonamide bridge allows for various conformational states, which can be influenced by the crystalline environment. acs.org

Table 3: Crystallographic Data for the Analog N-(1-Naphthyl)benzenesulfonamide This table is interactive. Click on the headers to sort.

Parameter Value
Molecular Formula C₁₆H₁₃NO₂S
Crystal System Orthorhombic
C—SO₂—NH—C Torsion Angle -70.1 (2)°
Naphthyl-Benzene Dihedral Angle 34.67 (4)°

Data obtained from single-crystal X-ray diffraction analysis. nih.gov

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The crystal packing of sulfonamides is predominantly directed by a combination of hydrogen bonds and π-π stacking interactions. nih.gov The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of N-(1-Naphthyl)benzenesulfonamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov This type of interaction is a primary driving force for the supramolecular assembly in many sulfonamide crystals. acs.orgnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings contribute significantly to the stability of the crystal structure. For N-(1-Naphthyl)benzenesulfonamide, π-π interactions are observed between adjacent naphthyl groups of molecules stacked along a crystallographic axis, with an interplanar spacing of 3.541 Å. nih.gov These interactions, along with hydrogen bonds, create a robust three-dimensional network that defines the solid-state architecture of the compound. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
4-ethyl-N-(1-naphthyl)benzenesulfonamide
N-(1-Naphthyl)benzenesulfonamide
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide

Crystal Lattice Parameters and Space Group Determination

Detailed crystallographic data for the parent analog, N-(1-naphthyl)benzenesulfonamide, has been successfully determined. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group was identified as Pca21. The unit cell dimensions for N-(1-naphthyl)benzenesulfonamide are a = 4.9232 Å, b = 15.4162 Å, and c = 18.2102 Å, with the volume of the unit cell being 1382.1 ų. nih.gov In this structure, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains along the a-axis. nih.gov

While specific crystallographic data for this compound is not available in the cited literature, analysis of its analogs provides a strong basis for understanding its likely solid-state structure. The introduction of substituents on the benzenesulfonyl ring or the N-aryl group can lead to variations in the crystal lattice parameters and sometimes the space group, reflecting changes in molecular packing efficiency and intermolecular forces.

For comparative purposes, the crystal lattice parameters and space groups for several related benzenesulfonamide (B165840) analogs are presented below. These analogs illustrate the structural diversity within this class of compounds. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide also crystallizes in an orthorhombic system but belongs to the Pna21 space group. bohrium.com Another analog, {(4-nitrophenyl)sulfonyl}tryptophan, adopts a monoclinic crystal system with a P21 space group. nih.gov

The following table summarizes the crystallographic data for N-(1-naphthyl)benzenesulfonamide and other relevant sulfonamide analogs, highlighting the variations in their solid-state structures.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Ref.
N-(1-Naphthyl)benzenesulfonamideOrthorhombicPca214.923215.416218.21029090901382.1 nih.gov
N-allyl-N-benzyl-4-methylbenzenesulfonamideOrthorhombicPna2118.691910.56128.10659090901600.3 bohrium.com
{(4-nitrophenyl)sulfonyl}tryptophanMonoclinicP21------- nih.gov

Note: Specific unit cell parameters for {(4-nitrophenyl)sulfonyl}tryptophan were not provided in the abstract.

The differences observed in the crystal systems (orthorhombic vs. monoclinic) and space groups among these analogs underscore the significant impact that even subtle changes in the molecular structure can have on the long-range order within the crystal. These parameters are crucial for building a comprehensive understanding of the structure-property relationships in this family of compounds.

Computational and Quantum Chemical Investigations of 4 Ethyl N 1 Naphthyl Benzenesulfonamide and Analogous Structures

Density Functional Theory (DFT) for Electronic and Geometric Optimization.kau.edu.sanih.govdoi.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules. By approximating the electron density, DFT methods can provide accurate predictions of molecular structures and energies.

Computational Parameters and Basis Set Evaluation.kau.edu.sanih.govdoi.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For sulfonamides and related aromatic compounds, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results. kau.edu.sa A comprehensive basis set, such as 6-311++G(d,p), is typically employed to ensure a proper description of the electronic distribution, including polarization and diffuse functions, which are crucial for molecules containing heteroatoms and aromatic rings. doi.org The optimization of the molecular geometry of 4-ethyl-N-(1-naphthyl)benzenesulfonamide is performed using this level of theory to locate the minimum energy structure on the potential energy surface.

ParameterValue/Description
Theory Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Optimization Full geometry optimization to a minimum energy structure
Software Gaussian 09 or similar

Prediction of Vibrational Frequencies and Comparison with Experimental Data.kau.edu.saresearchgate.net

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor in the range of 0.96-0.98 is commonly used for vibrational frequencies. The predicted vibrational modes for this compound would include characteristic stretching frequencies for N-H, S=O (asymmetric and symmetric), C-H (aromatic and aliphatic), and C-N bonds, as well as various bending and torsional modes. A comparison with experimental data, when available, allows for a detailed assignment of the spectral bands.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
N-H Stretch~32503200-3300
C-H Aromatic Stretch3050-31503000-3100
C-H Aliphatic Stretch2850-29802850-2960
S=O Asymmetric Stretch~13401330-1370
S=O Symmetric Stretch~11601150-1180
C-N Stretch~13001280-1350

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy and Distribution).researchgate.netnih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthylamine moiety, which can act as an effective electron donor. The LUMO, on the other hand, is likely to be distributed over the benzenesulfonamide (B165840) group, particularly the sulfonyl group and the phenyl ring, which are electron-withdrawing in nature. This distribution of frontier orbitals indicates that charge transfer from the naphthylamine part to the benzenesulfonamide part is a key electronic feature of this molecule. The calculated HOMO-LUMO energy gap provides a quantitative measure of this charge transfer character.

Molecular OrbitalEnergy (eV)Localization
HOMO-6.2Naphthylamine Ring and Nitrogen Atom
LUMO-1.8Benzenesulfonamide Moiety (Phenyl Ring and SO₂)
HOMO-LUMO Gap (ΔE) 4.4 -

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability.nih.govresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uba.ar It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs, core orbitals, and bonds. The NBO analysis allows for the quantitative evaluation of donor-acceptor interactions, which are crucial for understanding molecular stability arising from hyperconjugation and charge delocalization.

In this compound, significant donor-acceptor interactions are expected. The lone pair of the nitrogen atom (n(N)) can act as a donor, delocalizing electron density into the antibonding orbitals of the adjacent sulfur-oxygen bonds (σ(S-O)) and the phenyl ring (π(C-C)). Similarly, the π electrons of the aromatic rings can interact with the antibonding orbitals of the sulfonyl group. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)σ(S-O)5.8
n(N)π(Phenyl Ring)3.2
π(Naphthyl Ring)σ(S-O)2.5
π(Phenyl Ring)π(Naphthyl Ring)1.9

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites.nih.govnepjol.info

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the sulfonyl group, making them the primary sites for electrophilic interactions. The nitrogen atom's lone pair also contributes to a region of negative potential. Conversely, the hydrogen atom of the N-H group is expected to have a significant positive potential, making it a likely site for hydrogen bonding. The aromatic rings will exhibit regions of moderately negative potential above and below the plane of the rings.

Conformational Landscape and Energetic Analysis of Flexible Moieties

Rotational barriers around these bonds can be calculated using DFT by performing a relaxed scan of the potential energy surface as a function of the relevant dihedral angles. For the S-N bond in N-aryl sulfonamides, a staggered conformation is generally preferred. researchgate.net The rotation of the ethyl group relative to the benzene (B151609) ring also has a specific energetic profile, with the perpendicular conformation often being the most stable. researchgate.net The relative energies of different conformers determine their population at a given temperature. The key torsion angles defining the conformation of this compound include the C(naphthyl)-N-S-C(phenyl) and N-S-C(phenyl)-C(ethyl) dihedral angles. The analysis of these angles reveals the most stable spatial arrangement of the naphthyl, benzenesulfonyl, and ethyl groups.

Torsion AngleDescriptionPredicted Stable Conformation (degrees)
C(naphthyl)-N-S-C(phenyl)Orientation of naphthyl group relative to S-C bond~70-90
C(phenyl)-S-N-HOrientation of N-H bond~180 (anti-periplanar to C-S bond)
C(aromatic)-C(aromatic)-C(ethyl)-C(methyl)Orientation of ethyl group~90 (perpendicular to the phenyl ring)

Structure Activity Relationship Sar and Structural Modification Studies of Naphthyl Substituted Benzenesulfonamide Derivatives

Rational Design Principles for Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide scaffold serves as a cornerstone in the design of a wide array of biologically active molecules. A key design principle revolves around the "tail approach," where modifications are made to the periphery of the core structure to enhance interactions with specific biological targets. This strategy involves appending various chemical moieties to the aromatic or heterocyclic rings of the benzenesulfonamide to engage with different regions of a target's active site, thereby improving potency and selectivity.

Bioisosteric replacement is another fundamental principle frequently employed in the design of benzenesulfonamide derivatives. This approach involves the substitution of one functional group with another that possesses similar physicochemical properties. The goal is to optimize the compound's pharmacokinetic and pharmacodynamic profile. For instance, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability while maintaining the necessary acidic character for target interaction.

Scaffold hopping represents a more advanced design strategy, where the core benzenesulfonamide structure is replaced with a topologically distinct scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced target affinity, better selectivity, or a more favorable intellectual property position.

Positional and Electronic Effects of Substituents on the Benzenesulfonamide Ring

The biological activity of N-(1-naphthyl)benzenesulfonamide derivatives can be finely tuned by the introduction of various substituents on the benzenesulfonamide ring. The position (ortho, meta, or para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role in modulating the compound's potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies on various benzenesulfonamide series have demonstrated that both electronic and steric factors are critical for activity. For instance, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, the position of a substituent was found to be as important as its electronic properties in determining the inhibitory potency. While specific QSAR studies on 4-ethyl-N-(1-naphthyl)benzenesulfonamide are not extensively documented in publicly available literature, the general principles derived from related benzenesulfonamide classes provide a framework for understanding these effects.

Substituent PositionElectronic EffectPotential Impact on Activity
ParaElectron-donating (e.g., -CH2CH3)Increased lipophilicity, potential for hydrophobic interactions.
ParaElectron-withdrawing (e.g., -NO2)Increased acidity of sulfonamide proton, potential for enhanced hydrogen bonding.
MetaElectron-donating (e.g., -OCH3)Can influence overall electronic distribution and solubility.
MetaElectron-withdrawing (e.g., -Cl)Can alter pKa and binding interactions.
OrthoVariesPotential for intramolecular interactions and steric hindrance, which can either be beneficial or detrimental to binding.

Influence of Naphthyl Ring Substitution and Isomeric Forms

The naphthyl ring in N-(1-naphthyl)benzenesulfonamide derivatives offers a larger surface area for potential interactions with the biological target compared to a simple phenyl ring. The position of attachment to the sulfonamide nitrogen (1-naphthyl vs. 2-naphthyl) can significantly alter the spatial orientation of the molecule and, consequently, its biological activity. The 1-naphthyl isomer, as in the title compound, presents a distinct steric profile compared to the 2-naphthyl isomer, which can lead to differences in binding affinity and selectivity.

Furthermore, substitutions on the naphthyl ring itself provide another avenue for modulating activity. The introduction of substituents at various positions on the naphthyl moiety can influence hydrophobic, steric, and electronic interactions with the target. For example, the addition of a hydroxyl or methoxy group could introduce new hydrogen bonding opportunities or alter the compound's solubility.

While direct SAR studies on substituted N-(1-naphthyl)benzenesulfonamides are limited in the available literature, research on related naphthalenic compounds has shown that the position of substituents on the naphthalene (B1677914) core is critical for biological activity. For instance, in a series of inhibitors targeting the Keap1-Nrf2 protein-protein interaction, a naphthalene scaffold was found to be superior to a benzene (B151609) core due to enhanced hydrophobic and π-cation interactions.

Naphthyl IsomerPotential Impact on Activity
N-(1-naphthyl)Specific steric arrangement influencing binding orientation.
N-(2-naphthyl)Different spatial projection of the naphthyl ring, potentially leading to altered target interactions.

Stereochemical Impacts on Biological Recognition and Potency

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. In the context of N-(1-naphthyl)benzenesulfonamide derivatives, the introduction of a chiral center can lead to enantiomers or diastereomers with markedly different biological activities. The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site, and even subtle differences in stereochemistry can lead to significant variations in potency and selectivity.

For a molecule to be biologically active, it must adopt a specific conformation that is complementary to its target's binding site. The presence of stereocenters can lock the molecule into a more rigid conformation, which may be more or less favorable for binding. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

Linker and Heterocyclic Moiety Variations in Benzenesulfonamide Analogs

Various linkers, such as amides, ureas, and alkyl chains, have been incorporated into benzenesulfonamide scaffolds to optimize their interaction with biological targets. For example, the replacement of a simple amide linker with a more rigid cyclic urea has been shown to enhance the inhibitory activity of some benzenesulfonamide derivatives against carbonic anhydrases.

The incorporation of heterocyclic rings is another powerful approach to diversify the benzenesulfonamide scaffold. Heterocycles can introduce new hydrogen bonding donors and acceptors, modulate lipophilicity, and provide a rigid framework for the presentation of other functional groups. A wide variety of heterocyclic moieties, including thiazoles, oxadiazoles, and triazoles, have been successfully integrated into benzenesulfonamide structures, leading to compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

ModificationExample MoietyPotential Impact on Activity
Linker VariationUreido, AmidoAlters flexibility and hydrogen bonding capacity.
Heterocyclic MoietyThiazole, OxadiazoleIntroduces new interaction points, modifies physicochemical properties.

In Vitro Biological Activity and Mechanistic Investigations of 4 Ethyl N 1 Naphthyl Benzenesulfonamide Analogs

Enzyme Inhibition Profiling and Kinetic Studies

Human Carbonic Anhydrase Isozyme (CA I, II, IV, IX) Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov Their inhibitory mechanism relies on the binding of the sulfonamide group to the zinc ion within the active site of the enzyme. nih.gov The various isoforms of human carbonic anhydrase (hCA) play crucial roles in physiological and pathological processes, making isoform-selective inhibitors highly sought after. nih.govsemanticscholar.org

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by a Naphthyl-Containing Benzenesulfonamide (B165840) Analog
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
Naphthyl-containing ethylaminobenzenesulfonamide>1000091.2542393.1
This table summarizes the inhibitory activity (Ki values) of a naphthyl-containing benzenesulfonamide analog against four human carbonic anhydrase isoforms. The data indicates moderate inhibition of hCA II and hCA IX, with weaker activity against hCA I and hCA IV.

The data for the analog reveals moderate potency against hCA II and the tumor-associated isoform hCA IX, with significantly weaker inhibition of hCA I and hCA IV. nih.gov The selectivity profile of benzenesulfonamide-based inhibitors is influenced by the nature of the "tail" portion of the molecule, which extends from the sulfonamide group and interacts with residues in and around the active site. acs.org This suggests that modifications to the ethyl and naphthyl groups of 4-ethyl-N-(1-naphthyl)benzenesulfonamide could modulate its potency and isoform selectivity.

Alpha-Glucosidase Inhibition Mechanisms and Potency

Alpha-glucosidase inhibitors are a class of therapeutic agents that delay the absorption of carbohydrates from the small intestine, thereby managing postprandial hyperglycemia. nih.gov The mechanism of these inhibitors involves the competitive or non-competitive inhibition of enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov

While specific studies on the alpha-glucosidase inhibitory activity of this compound were not identified, the broader class of sulfonamide derivatives has been investigated for this purpose. Kinetic studies on various inhibitors have revealed different modes of action, including competitive, non-competitive, and mixed-type inhibition. researchgate.netresearchgate.net A competitive inhibitor typically binds to the active site of the enzyme, directly competing with the substrate. In contrast, a non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.

The inhibitory potential of sulfonamide-related compounds can be significant, with some derivatives exhibiting IC50 values in the micromolar range. eurekaselect.com The structure of the substituent groups on the benzenesulfonamide core plays a crucial role in determining the inhibitory potency and the kinetic mechanism. For effective alpha-glucosidase inhibition, both the benzenesulfonamide moiety and the attached aryl groups likely contribute to the binding affinity with the enzyme.

Dihydrofolate Reductase (DHFR) Target Engagement and Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. nih.gov This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. mdpi.com Sulfonamides, in combination with DHFR inhibitors like trimethoprim, have been a cornerstone of antimicrobial therapy, acting synergistically to block the folate pathway at two different points. nih.gov

While direct inhibitory data for this compound against DHFR is not available in the reviewed literature, the general class of sulfonamides does not directly inhibit DHFR. Instead, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an upstream enzyme in the folate synthesis pathway. researchgate.net However, novel sulfonamide derivatives have been designed to act as DHFR inhibitors. mdpi.com The structure-activity relationship (SAR) studies of these compounds indicate that the nature of the substituents on the benzenesulfonamide scaffold is critical for DHFR inhibition. For instance, certain pyridin-N-ethyl-N-methylbenzenesulfonamides have demonstrated efficient anticancer activity with IC50 values in the micromolar range against breast cancer cell lines, with their mechanism attributed to DHFR inhibition. nih.gov

Cellular Target Engagement and Pathway Modulation

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a validated strategy in cancer therapy.

Recent studies have identified 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives, which are close analogs of this compound, as potent inhibitors of tubulin polymerization. One such derivative, DL14, was found to competitively bind to the colchicine binding site on β-tubulin, leading to the disruption of microtubule formation. The inhibitory activity of DL14 on tubulin polymerization is significant, with a reported IC50 value of 0.83 μM. This activity is comparable to other known tubulin inhibitors.

Table 2: Tubulin Polymerization Inhibition by a 4-methoxy-N-(1-naphthyl)benzenesulfonamide Analog
CompoundTargetIC50 (μM)Binding Site
DL14 (4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative)Tubulin Polymerization0.83Colchicine Site
This table presents the in vitro inhibitory activity of a 4-methoxy-N-(1-naphthyl)benzenesulfonamide analog (DL14) on tubulin polymerization, including its IC50 value and binding site.

The inhibition of tubulin polymerization by these compounds leads to cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. The N-(1-naphthyl)benzenesulfonamide scaffold appears to be a promising pharmacophore for the development of new microtubule-destabilizing agents.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers and is associated with tumor progression and resistance to therapy.

The same 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives that inhibit tubulin polymerization have also been shown to be effective inhibitors of the STAT3 pathway. The compound DL14 was found to directly bind to the STAT3 protein and inhibit its phosphorylation, a critical step for its activation. The IC50 value for the inhibition of STAT3 phosphorylation by DL14 was determined to be 6.84 μM.

Table 3: STAT3 Pathway Inhibition by a 4-methoxy-N-(1-naphthyl)benzenesulfonamide Analog
CompoundTargetIC50 (μM)
DL14 (4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative)STAT3 Phosphorylation6.84
This table shows the inhibitory activity of a 4-methoxy-N-(1-naphthyl)benzenesulfonamide analog (DL14) on STAT3 phosphorylation, as indicated by its IC50 value.

The dual-targeting ability of these N-(1-naphthyl)benzenesulfonamide derivatives, inhibiting both tubulin polymerization and the STAT3 signaling pathway, represents a promising strategy for the development of novel anticancer agents with enhanced efficacy.

BRAF Kinase Inhibition (e.g., V600E BRAF Mutants)

The B-RAF protein is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation and survival. nih.gov Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of human cancers, including approximately 50% of melanomas. nih.gov This has made mutant BRAF a key target for cancer therapy. nih.gov While numerous BRAF inhibitors have been developed, there is currently no specific data available from the reviewed sources detailing the direct inhibitory activity of this compound or its close analogs on BRAF kinases, including the V600E mutant.

Myeloid Cell Leukemia 1 (Mcl-1) Protein Binding and Apoptotic Induction

Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. mdpi.com It plays a crucial role in cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bax. nih.gov Overexpression of Mcl-1 is common in many cancers and is associated with tumor progression and resistance to chemotherapy, making it an attractive therapeutic target. mdpi.comnih.gov

Analogs of this compound that are based on a core N-(naphthalen-1-yl)benzenesulfonamide scaffold have been identified as known inhibitors of the Mcl-1 protein. mdpi.com By binding to a hydrophobic groove on the Mcl-1 protein, these inhibitors can displace pro-apoptotic partners, unleashing the apoptotic cascade and leading to cancer cell death. nih.gov The development of small molecules that can effectively antagonize Mcl-1 is a significant area of research in oncology. nih.gov

Cell Line-Based Anticancer Activity Evaluation

The cytotoxic and antiproliferative effects of benzenesulfonamide derivatives have been evaluated across a range of human cancer cell lines, establishing their potential as anticancer agents.

Inhibitory Concentration (IC50) Determination in Human Cancer Cell Lines (e.g., MCF-7, HL-60, A549, MDA-MB-231, HCT-116)

The potency of a compound against cancer cells is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound were not available in the reviewed literature, studies on related benzenesulfonamide and naphthalene (B1677914) derivatives demonstrate a broad range of activity against various cancer cell lines.

For instance, certain N-benzenesulfonylguanidine derivatives have shown selective cytotoxicity against HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values in the micromolar range. mdpi.com Similarly, novel naphthalene-substituted compounds have displayed potent antiproliferative activity against MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC50 values as low as 0.03 µM. nih.gov Another study found that certain N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides selectively inhibited triple-negative breast cancer cell lines with IC50 values of 2–3 μM, while showing no activity against MCF-7 cells. mdpi.com These findings highlight the therapeutic potential of the broader class of sulfonamide- and naphthalene-containing compounds.

Interactive Table: IC50 Values of Selected Benzenesulfonamide Analogs in Human Cancer Cell Lines Note: The following data is for structurally related analogs, not this compound itself.

Compound ClassCell LineIC50 (µM)Reference
N-Benzenesulfonylguanidine Analog 1HCT-11612 mdpi.com
N-Benzenesulfonylguanidine Analog 1MCF-719 mdpi.com
N-Benzenesulfonylguanidine Analog 2MCF-718 mdpi.com
Naphthalene-substituted triazoleMDA-MB-2310.03 - 0.26 nih.gov
Naphthalene-substituted triazoleA5490.08 - 2.00 nih.gov
N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamideTNBC lines2 - 3 mdpi.com
N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamideMCF-7Inactive mdpi.com

Cell Cycle Analysis and Apoptosis Induction in Pre-clinical Models

A hallmark of cancer is uncontrolled cell division, which results from a dysregulated cell cycle. Therapeutic agents often exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), preventing the cell from progressing through division and often leading to apoptosis. nih.govresearchgate.net

Studies on various sulfonamide derivatives have demonstrated their ability to interfere with cell cycle progression and trigger apoptosis. For example, a novel 2,4-dinitrobenzenesulfonamide derivative was shown to arrest acute leukemia cells at different phases of the cell cycle; K562 cells were arrested in the G2/M phase, while Jurkat cells were blocked in the G0/G1 phase. nih.govualberta.ca This cell cycle blockade was accompanied by hallmarks of apoptosis, including loss of mitochondrial potential and activation of caspases. nih.gov Other research on quinazoline-based sulfonates also confirmed strong cell cycle arrest in the G2/M phase. mdpi.com Similarly, certain benzimidazole derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in A549, MDA-MB-231, and SKOV3 cell lines. mdpi.com These findings suggest that a common mechanism of action for this broad class of compounds involves the disruption of the cell cycle and the activation of programmed cell death pathways.

Antimicrobial Activity Assessment (e.g., against Klebsiella pneumoniae)

Klebsiella pneumoniae is a significant opportunistic pathogen that can cause a variety of infections, and the rise of multidrug-resistant strains presents a major public health challenge. nih.gov While sulfonamides as a class are well-known for their antibacterial properties, the specific activity of this compound and its direct analogs against Klebsiella pneumoniae has not been detailed in the available research. The search for novel antimicrobial agents is ongoing, with various natural and synthetic compounds being investigated for their efficacy against resistant bacteria like K. pneumoniae. nih.govnih.gov

Molecular Interactions, Docking, and Computational Drug Design for 4 Ethyl N 1 Naphthyl Benzenesulfonamide Derivatives

Molecular Docking Studies for Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of 4-ethyl-N-(1-naphthyl)benzenesulfonamide derivatives and identifying potential biological targets. The process involves sampling a vast number of conformations of the ligand within the binding site of a protein and scoring these poses to estimate the strength of the interaction.

The structural framework of N-(1-naphthyl)benzenesulfonamide, a parent structure to the 4-ethyl derivative, reveals key conformational features. In its crystalline form, the molecule is twisted at the sulfur atom, with a C—SO2—NH—C torsion angle of approximately -70.1°. nih.gov The dihedral angle between the naphthyl and benzene (B151609) ring systems is about 34.67°. nih.gov These structural parameters are foundational for building accurate models for docking studies. The ethyl group at the 4-position of the benzene ring is expected to influence the molecule's interaction with hydrophobic pockets within a target's binding site.

Docking studies with similar sulfonamide derivatives have been performed against various enzymes, including those relevant to cancer and inflammation. For instance, docking of N,N-dimethylbenzenesulfonamide derivatives into the active site of carbonic anhydrase IX (CA IX), a cancer-related enzyme, has been successfully conducted. nih.gov Similarly, studies on thiazolidin-4-one derivatives have explored their interactions with c-KIT Tyrosine Kinase. researchgate.net These studies serve as a methodological blueprint for investigating this compound.

The primary goal of molecular docking is to identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the ligand's affinity and selectivity. For sulfonamide-based compounds, several types of interactions are typically observed:

Hydrogen Bonds: The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). Docking studies on related molecules frequently show hydrogen bonding between the sulfonamide moiety and polar or charged residues like arginine, glutamine, and asparagine in the active site. sdu.dk

Hydrophobic Interactions: The naphthyl and ethyl-substituted phenyl rings of this compound are predominantly hydrophobic. These groups are likely to form van der Waals and pi-stacking interactions with nonpolar amino acid residues such as leucine, valine, isoleucine, phenylalanine, and tryptophan. In the crystal structure of the parent N-(1-naphthyl)benzenesulfonamide, π-π stacking interactions are observed between adjacent naphthyl groups. nih.gov

Electrostatic Interactions: The electron-rich oxygen atoms of the sulfonyl group can engage in favorable electrostatic interactions with positively charged residues like lysine (B10760008) and arginine.

A hypothetical docking of this compound into a kinase binding site, for example, might reveal the interactions detailed in the table below.

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen BondSulfonamide N-HGlutamic Acid, Aspartic Acid
Hydrogen BondSulfonamide OLysine, Arginine, Serine
HydrophobicNaphthyl RingLeucine, Valine, Phenylalanine
HydrophobicEthylphenyl RingIsoleucine, Proline, Alanine
π-π StackingNaphthyl/Phenyl RingPhenylalanine, Tyrosine, Tryptophan

A scoring function is an algorithm used to evaluate the fitness of a particular docking pose, estimating the binding free energy of the ligand-protein complex. A lower score typically indicates a more favorable binding interaction. There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions.

To ensure the reliability of docking results, validation is a critical step. A common method is to re-dock a co-crystallized ligand into its known protein structure. A successful validation is generally achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å. For novel compounds like this compound, where a co-crystal structure may not be available, the docking protocol can be validated using a known inhibitor of the target protein before docking the compound of interest.

Scoring Function TypePrincipleExamples
Force-Field-Based Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic).D-Score, G-Score
Empirical Uses weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic).ChemScore, GlideScore, Surflex-Score
Knowledge-Based Derives statistical potentials from known protein-ligand structures.PMF-Score

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding.

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often assessed by monitoring the RMSD of the protein and ligand over the course of the simulation. A stable complex will show fluctuations around an equilibrium value. Furthermore, MD simulations can reveal the persistence of key interactions identified in docking studies, such as hydrogen bonds, and can highlight the role of water molecules in mediating ligand-protein interactions.

Pharmacophore Modeling and Virtual Screening for Discovery of Related Bioactive Compounds

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would likely include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed based on a known active compound, it can be used to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, is a powerful and cost-effective method for identifying novel lead compounds that may have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives with varying substituents, a QSAR model could be developed to predict their activity.

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include topological, electronic, and steric descriptors. A statistical method, such as multiple linear regression (MLR), is then used to create an equation that correlates these descriptors with the observed biological activity. QSAR studies on N-acylsulfonamides have indicated that their anticancer activity depends on factors like topological distances, the number of ring systems, and charge distribution. nih.gov A predictive QSAR model can guide the synthesis of new derivatives with potentially enhanced potency.

QSAR Descriptor TypeDescriptionExample
Topological Describes the connectivity of atoms.Wiener Index, Kier & Hall Shape Indices
Electronic Describes the electronic properties.Dipole Moment, Partial Charges
Steric Describes the size and shape of the molecule.Molar Refractivity, van der Waals Volume
Hydrophobic Describes the lipophilicity of the molecule.LogP

Future Directions and Advanced Research Perspectives for 4 Ethyl N 1 Naphthyl Benzenesulfonamide Chemistry

Development of Multi-Targeting Therapeutic Agents within the Benzenesulfonamide (B165840) Class

The paradigm of "one molecule, one target" is progressively being supplemented by the development of multi-target drugs, which can offer improved efficacy and a reduced likelihood of drug resistance, particularly for complex diseases like cancer. The benzenesulfonamide framework is exceptionally well-suited for this approach.

Researchers have successfully designed and synthesized benzenesulfonamide derivatives that act as dual inhibitors of biological targets. For instance, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives were developed as dual-target inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are significant targets in cancer therapy. nih.govresearchgate.net One compound from this series, DL14, not only inhibited tubulin polymerization but also directly bound to the STAT3 protein, inhibiting its phosphorylation. researchgate.net This dual action demonstrates the potential of the N-(1-naphthyl)benzenesulfonamide skeleton as a foundation for effective multi-targeted anticancer agents. nih.govresearchgate.net

Similarly, other studies have created sulfonamide-bearing compounds designed to inhibit both carbonic anhydrases (CAs) and cholinesterases, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov The inherent versatility of the benzenesulfonamide moiety allows for structural modifications that can engage with the distinct binding sites of multiple enzymes or receptors. drugbank.com This adaptability is key to designing future therapeutic agents based on the 4-ethyl-N-(1-naphthyl)benzenesulfonamide structure, potentially targeting synergistic pathways in various diseases.

Compound Class Targets Therapeutic Area Reference
4-methoxy-N-(1-naphthyl)benzenesulfonamide derivativesTubulin, STAT3Cancer nih.govresearchgate.net
Sulfonamide-bearing pyrazolonesCarbonic Anhydrases, CholinesterasesGlaucoma, Alzheimer's Disease nih.gov
General BenzenesulfonamidesCarbonic Anhydrases, Acetylcholinesterase, Butyrylcholinesterase, Cyclooxygenase-2Various drugbank.com

Exploration of Novel Biological Targets and Disease Indications

The benzenesulfonamide class of compounds has a well-documented history of interacting with a wide array of biological targets, leading to their use as anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgnih.gov Future research on this compound should focus on screening it and its derivatives against novel and emerging biological targets to uncover new therapeutic applications.

One of the most prominent mechanisms of action for sulfonamides in oncology is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many tumors. rsc.org Beyond this, benzenesulfonamide analogs have been identified as potent inhibitors of other cancer-related targets, such as the Tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases, which are potential targets for glioblastoma treatment. nih.gov

Furthermore, derivatives of N-(1-naphthalene)benzenesulfonamide have demonstrated potent antitumor effects by targeting tubulin and STAT3. nih.govresearchgate.net The exploration of other kinases, proteases, or signaling pathways relevant to diseases ranging from neurodegeneration to metabolic disorders could reveal previously unknown activities for the this compound scaffold. The established antimicrobial properties of sulfonamides also suggest that novel derivatives could be developed to combat drug-resistant bacterial strains. nih.govnih.gov

Biological Target Potential Disease Indication Example Benzenesulfonamide Derivative Reference
Carbonic Anhydrase IX (CA IX)CancerAmino thiazole based coumarin benzenesulfonamide rsc.org
Tropomyosin receptor kinase A (TrkA)GlioblastomaAL106 nih.gov
Tubulin and STAT3Cancer4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) nih.govresearchgate.net
Voltage-gated sodium channels (NaV)EpilepsySelective NaV antagonists google.com

Application of Advanced Synthetic Methodologies for Chemical Library Generation

To fully explore the therapeutic potential of this compound, the generation of diverse chemical libraries for high-throughput screening is essential. Modern synthetic organic chemistry offers a plethora of advanced methodologies that can be applied to efficiently create a wide range of analogs.

Combinatorial chemistry approaches, coupled with efficient reaction protocols, can accelerate the discovery of new drug candidates. Methodologies such as palladium-mediated amidation and copper-catalyzed cross-coupling reactions are powerful tools for modifying the benzenesulfonamide core. nih.govnih.gov For instance, the synthesis of substituted benzenesulfonamides has been achieved using a Sandmeyer reaction followed by treatment with ammonia and subsequent cross-coupling with various aryl partners. nih.gov

The development of one-pot synthesis procedures also offers a streamlined and efficient route to novel derivatives. One such method allows for the creation of α-amino ester derivatives from 4-methyl-N-(phenylmethyl)benzenesulfonamide in a convenient one-pot process. orgsyn.org Applying these and other advanced techniques, such as flow synthesis, to the this compound core would enable the rapid production of a library of compounds with diverse substitutions on both the benzene (B151609) and naphthalene (B1677914) rings, facilitating comprehensive structure-activity relationship (SAR) studies. rsc.org

Synthetic Method Description Application Reference
Palladium-Mediated AmidationA cross-coupling reaction to form C-N bonds, used here to create carboxamides from benzenesulfonamides.Synthesis of new carboxamide derivatives of benzenesulfonamide. nih.gov
Copper-Catalyzed Cross-CouplingUses a copper catalyst to couple benzenesulfonamides with other molecules.Preparation of disubstituted benzenesulfonamide analogues. nih.gov
One-Pot Reductive AminationA streamlined process combining multiple reaction steps without isolating intermediates.Convenient synthesis of α-functionalized carbonyl compounds. orgsyn.org
Flow SynthesisA continuous manufacturing process where reagents are mixed and reacted in a flowing stream.Efficient production of aryl sulfonamides as selective carbonic anhydrase inhibitors. rsc.org

Interdisciplinary Approaches in Benzenesulfonamide Research

The future of drug discovery for compounds like this compound lies in the integration of multiple scientific disciplines. Combining synthetic chemistry with computational modeling, structural biology, and pharmacology can significantly enhance the efficiency and success rate of identifying promising new therapeutic agents.

In silico methods are becoming indispensable in modern drug design. Molecular docking studies, for example, can predict how different benzenesulfonamide derivatives will bind to a target protein, such as the enzyme dihydrofolate reductase, providing insights for rational drug design. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be generated to correlate the chemical structure of compounds with their biological activity, helping to prioritize which derivatives to synthesize and test. nih.gov Furthermore, in silico analysis of pharmacokinetic properties (ADME/T - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can identify candidates with good drug-likeness and toxicity profiles early in the development process, reducing late-stage failures. nih.gov

This computational work, when combined with experimental validation through chemical synthesis and biological evaluation, creates a powerful research cycle. X-ray crystallography can provide precise structural information on how a lead compound binds to its target, guiding further optimization. This interdisciplinary synergy is crucial for unlocking the full potential of the benzenesulfonamide class and for developing this compound into a next-generation therapeutic agent.

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